molecular formula C11H14N2O3 B1393198 (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid CAS No. 1232810-21-7

(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid

Cat. No. B1393198
M. Wt: 222.24 g/mol
InChI Key: PBSUVJYSLPPULE-UHFFFAOYSA-N
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Description

“(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid” is a chemical compound with the molecular formula C11H14N2O3 . It is also known by its IUPAC name, 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O3/c14-10-6-8-4-2-1-3-5-9(8)12-13(10)7-11(15)16/h5-6,12H,1-4,7H2,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.24 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pentacyclic Compounds : The compound has been utilized in the synthesis of novel pentacyclic compounds, such as 5,6,7,11-tetrahydro-15Hbenzo[6'',7'']cyclohepta[1'',2'':4',5']pyrido[2',3'-d][1,2,4] triazolo[4,3-a]pyrimidin-15-ones, through reactions with aldehydes and bromine in acetic acid (Ahmed & Farghaly, 2009).

  • Synthesis of Pyridazin-3-one Derivatives : It serves as a precursor in the synthesis of pyridazin-3-one derivatives, which are of interest in the development of various fused azines (Ibrahim & Behbehani, 2014).

  • Formation of Indeno[2,1-c]pyridazin-9-ones : This compound is instrumental in forming indeno[2,1-c]pyridazin-9-ones, a process involving the reaction with ninhydrin in acetic acid (Rao & Kumar, 2005).

Biological and Pharmaceutical Applications

  • Antibacterial Activity : Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against various bacterial strains, showing promising results against specific pathogens (Kadian, Maste, & Bhat, 2012).

  • Anticancer Activity : It has been used to synthesize new pyridazinone derivatives with potential antioxidant activities, which have been explored for their anticancer properties through molecular docking studies (Mehvish & Kumar, 2022).

Catalysis and Esterification

  • Esterification of Carboxylic Acids : Derivatives of this compound have been used as effective coupling agents for the esterification of carboxylic acids, demonstrating good yields in the formation of various esters (Won et al., 2007).

  • Amidation of Carboxylic Acids : Similarly, it has been employed in the amidation of carboxylic acids, yielding chemoselectively corresponding amides under mild conditions (Kang et al., 2008).

properties

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-10-6-8-4-2-1-3-5-9(8)12-13(10)7-11(15)16/h6H,1-5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSUVJYSLPPULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
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(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
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(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
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(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
Reactant of Route 5
(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
Reactant of Route 6
(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid

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